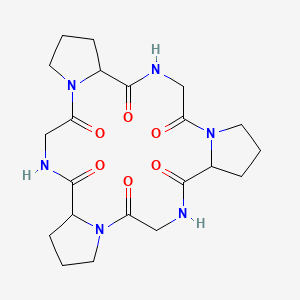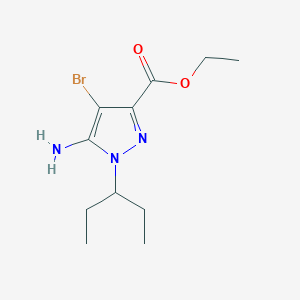
carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) is a complex organometallic compound that features a unique combination of a carbanide ligand, a chiral phospholane, and an iron(2+) center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) typically involves the reaction of a cyclopentyl diethylphospholane with an iron(2+) salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The iron(2+) center can be oxidized to iron(3+) under specific conditions.
Reduction: The compound can participate in reduction reactions, often facilitated by reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the carbanide or phospholane ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure stability and prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(3+) complexes, while reduction can produce iron(0) species. Substitution reactions can result in a variety of new organometallic compounds with different ligands .
Aplicaciones Científicas De Investigación
Carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including asymmetric hydrogenation and hydroformylation.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mimetics and metalloprotein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs with specific targeting capabilities.
Industry: It is utilized in the development of new materials and polymers with enhanced properties
Mecanismo De Acción
The mechanism by which carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) exerts its effects involves the coordination of the iron(2+) center with various substrates. This coordination facilitates electron transfer processes, which are crucial for catalytic activity. The chiral phospholane ligand provides stereochemical control, making the compound effective in enantioselective reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(2R,5R)-2,5-diethylphospholano benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: This compound features a similar phospholane ligand but with a rhodium center instead of iron.
1,2-Bis(2R,5R)-2,5-dimethylphospholano benzene: Another related compound with a different metal center and ligand structure.
Uniqueness
Carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) is unique due to its combination of a carbanide ligand and a chiral phospholane, which provides both electronic and steric effects that enhance its catalytic properties. The iron(2+) center also offers distinct reactivity compared to other metal centers, making it valuable for specific applications in catalysis and material science .
Propiedades
Fórmula molecular |
C28H56FeP2 |
|---|---|
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) |
InChI |
InChI=1S/2C13H25P.2CH3.Fe/c2*1-3-11-9-10-12(4-2)14(11)13-7-5-6-8-13;;;/h2*11-13H,3-10H2,1-2H3;2*1H3;/q;;2*-1;+2/t2*11-,12-;;;/m11.../s1 |
Clave InChI |
MXOVWRYEUJWIFP-QULUYMGFSA-N |
SMILES isomérico |
[CH3-].[CH3-].CC[C@@H]1CC[C@H](P1C2CCCC2)CC.CC[C@@H]1CC[C@H](P1C2CCCC2)CC.[Fe+2] |
SMILES canónico |
[CH3-].[CH3-].CCC1CCC(P1C2CCCC2)CC.CCC1CCC(P1C2CCCC2)CC.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12064297.png)

![Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]-](/img/structure/B12064306.png)






![4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine](/img/structure/B12064342.png)

![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12064349.png)
![N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl](/img/structure/B12064357.png)
